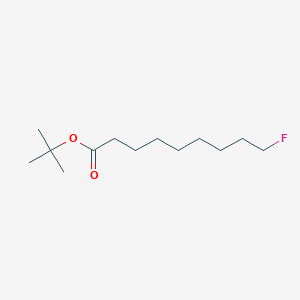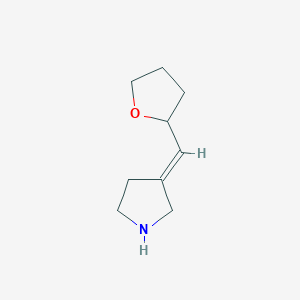
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine is a compound that features a pyrrolidine ring fused with a tetrahydrofuran moiety through a methylene bridge. This structure combines the properties of both pyrrolidine and tetrahydrofuran, making it a versatile compound in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine typically involves the reaction of pyrrolidine with tetrahydrofuran under specific conditions. One common method is the gas-phase catalytic ammoniation of tetrahydrofuran using ammonia as a reactant. This reaction is carried out at high temperatures with solid acid catalysts .
Industrial Production Methods
In industrial settings, the production of pyrrolidine derivatives, including this compound, often involves the use of nonporous adaptive crystals of per-ethyl pillar6arene for the separation and purification processes. This method ensures high purity and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylene bridge, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen heterocycle used widely in medicinal chemistry.
Tetrahydrofuran: A cyclic ether commonly used as a solvent and in the synthesis of various organic compounds.
Uniqueness
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine is unique due to its combined structural features of both pyrrolidine and tetrahydrofuran, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
(3E)-3-(oxolan-2-ylmethylidene)pyrrolidine |
InChI |
InChI=1S/C9H15NO/c1-2-9(11-5-1)6-8-3-4-10-7-8/h6,9-10H,1-5,7H2/b8-6+ |
InChI-Schlüssel |
RFQHTLHCMZGMNL-SOFGYWHQSA-N |
Isomerische SMILES |
C1CC(OC1)/C=C/2\CCNC2 |
Kanonische SMILES |
C1CC(OC1)C=C2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


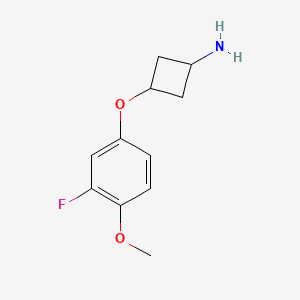
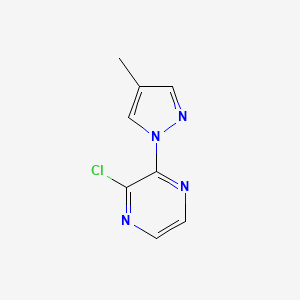
![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)

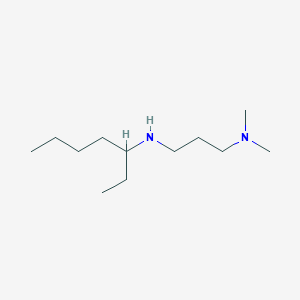

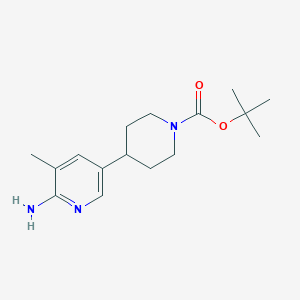

![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)


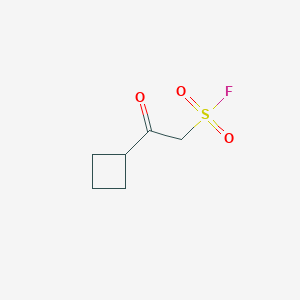
![tert-Butyl 4,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15277643.png)
